(2E)-N-(2-methylpropyl)-3-(4-propoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-N-(2-methylpropyl)-3-(4-propoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides This compound features a prop-2-enamide backbone with a 4-propoxyphenyl and a 2-methylpropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-methylpropyl)-3-(4-propoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting an appropriate carboxylic acid derivative with an amine. For example, 3-(4-propoxyphenyl)prop-2-enoic acid can be reacted with 2-methylpropylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Purification: The crude product is typically purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors might also be employed for more efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enamide moiety.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products will vary depending on the substituent introduced to the aromatic ring.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Materials Science: As a monomer or building block for the synthesis of polymers with specific properties.
Biological Studies: As a probe or ligand in biochemical assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action of (2E)-N-(2-methylpropyl)-3-(4-propoxyphenyl)prop-2-enamide would depend on its specific application. For instance, if used as a drug, it might interact with a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(2-methylpropyl)-3-(4-methoxyphenyl)prop-2-enamide
- (2E)-N-(2-methylpropyl)-3-(4-ethoxyphenyl)prop-2-enamide
- (2E)-N-(2-methylpropyl)-3-(4-butoxyphenyl)prop-2-enamide
Uniqueness
The uniqueness of (2E)-N-(2-methylpropyl)-3-(4-propoxyphenyl)prop-2-enamide lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. The propoxy group, for example, may impart different solubility or binding characteristics compared to methoxy or ethoxy analogs.
Properties
IUPAC Name |
(E)-N-(2-methylpropyl)-3-(4-propoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-4-11-19-15-8-5-14(6-9-15)7-10-16(18)17-12-13(2)3/h5-10,13H,4,11-12H2,1-3H3,(H,17,18)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJROILTSILHLO-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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